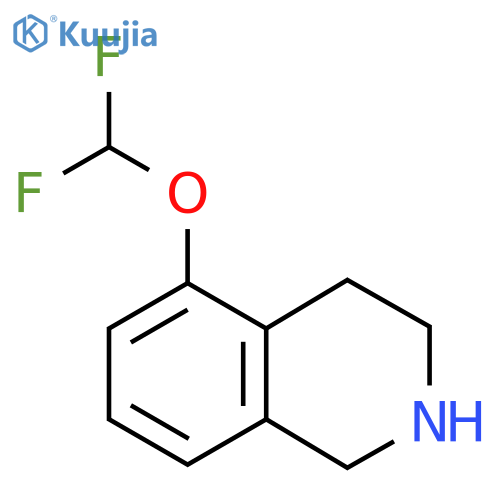Cas no 1251279-42-1 (5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline)

1251279-42-1 structure
商品名:5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
CAS番号:1251279-42-1
MF:C10H11F2NO
メガワット:199.197249650955
MDL:MFCD16743922
CID:5613762
PubChem ID:62375757
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- AKOS011662082
- 5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
- 1251279-42-1
- EN300-330721
- CS-0304305
- Isoquinoline, 5-(difluoromethoxy)-1,2,3,4-tetrahydro-
- 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
-
- MDL: MFCD16743922
- インチ: 1S/C10H11F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-3,10,13H,4-6H2
- InChIKey: LXIIDDMPFGDQIK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC2CNCCC=21)F
計算された属性
- せいみつぶんしりょう: 199.08087030g/mol
- どういたいしつりょう: 199.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 1.188±0.06 g/cm3(Predicted)
- ふってん: 289.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 9.00±0.20(Predicted)
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-330721-0.1g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 0.1g |
$615.0 | 2023-09-04 | ||
| Enamine | EN300-330721-1.0g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-330721-10g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 10g |
$3007.0 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374975-50mg |
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 95% | 50mg |
¥14320.00 | 2024-08-09 | |
| Enamine | EN300-330721-0.05g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 0.05g |
$587.0 | 2023-09-04 | ||
| Enamine | EN300-330721-2.5g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 2.5g |
$1370.0 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374975-250mg |
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 95% | 250mg |
¥18090.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374975-500mg |
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 95% | 500mg |
¥17609.00 | 2024-08-09 | |
| Enamine | EN300-330721-1g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 1g |
$699.0 | 2023-09-04 | ||
| Enamine | EN300-330721-0.25g |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
1251279-42-1 | 0.25g |
$642.0 | 2023-09-04 |
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
1251279-42-1 (5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
